1-Amino-3-cyclopentyl-6-ethylsulfanyl-1,3,5-triazine-2,4-dione
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Overview
Description
1-Amino-3-cyclopentyl-6-ethylsulfanyl-1,3,5-triazine-2,4-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-cyclopentyl-6-ethylsulfanyl-1,3,5-triazine-2,4-dione typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the reactions are carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-cyclopentyl-6-ethylsulfanyl-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The amino and ethylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-cyclopentyl-6-ethylsulfanyl-1,3,5-triazine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclopentyl-6-ethylsulfanyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Hexamethylmelamine (HMM): Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine (HMPMM): The hydroxylated metabolite of HMM with significant biological activity.
Uniqueness: 1-Amino-3-cyclopentyl-6-ethylsulfanyl-1,3,5-triazine-2,4-dione stands out due to its unique combination of an amino group, a cyclopentyl ring, and an ethylsulfanyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-amino-3-cyclopentyl-6-ethylsulfanyl-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-2-17-9-12-8(15)13(10(16)14(9)11)7-5-3-4-6-7/h7H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGRPJIZMAELJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=O)N(C(=O)N1N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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